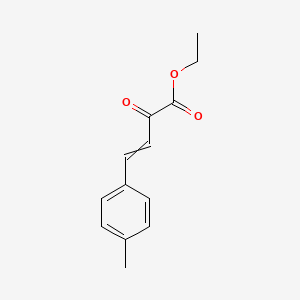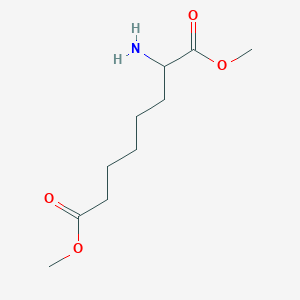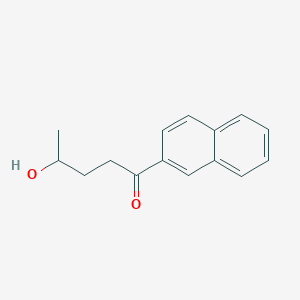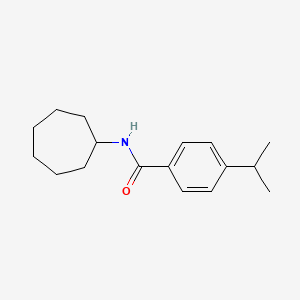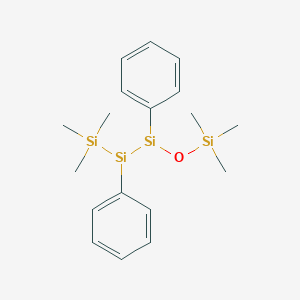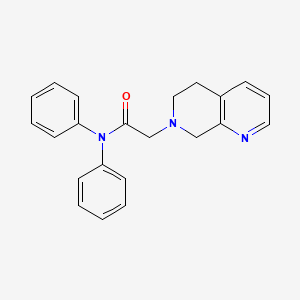![molecular formula C50H36N2 B14212338 3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole) CAS No. 663219-24-7](/img/structure/B14212338.png)
3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with dimethyl substitutions and two carbazole units, making it a significant molecule in organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) typically involves Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction generally requires a palladium catalyst, a boronic acid derivative, and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an anticancer agent.
Wirkmechanismus
The mechanism by which 3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) exerts its effects involves its interaction with molecular targets and pathways. In organic electronics, it facilitates electron transport through its conjugated system. In biological applications, it may interact with cellular components to produce fluorescence, aiding in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethylbiphenyl: A simpler biphenyl derivative with similar structural features but lacking the carbazole units.
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Another carbazole-based compound with different substituents.
Uniqueness
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) is unique due to its combination of a biphenyl core with carbazole units, providing distinct electronic and optical properties that are advantageous in various applications .
Eigenschaften
CAS-Nummer |
663219-24-7 |
|---|---|
Molekularformel |
C50H36N2 |
Molekulargewicht |
664.8 g/mol |
IUPAC-Name |
3-[3-methyl-4-[2-methyl-4-(9-phenylcarbazol-3-yl)phenyl]phenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C50H36N2/c1-33-29-35(37-23-27-49-45(31-37)43-17-9-11-19-47(43)51(49)39-13-5-3-6-14-39)21-25-41(33)42-26-22-36(30-34(42)2)38-24-28-50-46(32-38)44-18-10-12-20-48(44)52(50)40-15-7-4-8-16-40/h3-32H,1-2H3 |
InChI-Schlüssel |
FEZGYZQENZQWOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)C6=C(C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


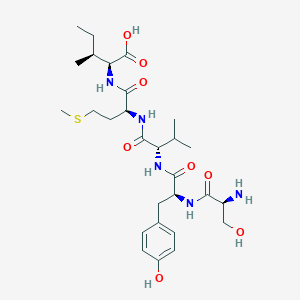
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
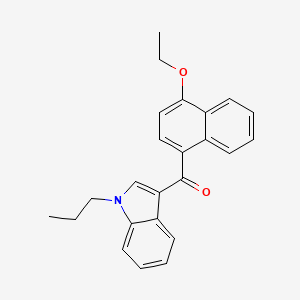
![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
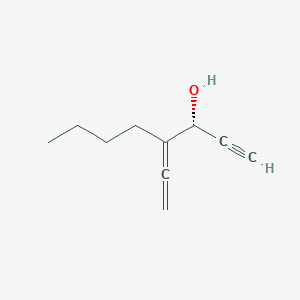
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
